REACTION_CXSMILES
|
C(ON=O)CC(C)C.[Br:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1N.[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[Br:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
|
|
Quantity
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8.8 mL
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Type
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reactant
|
Smiles
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C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 90 minutes
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Duration
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90 min
|
Type
|
TEMPERATURE
|
Details
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then cooled
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
|
CUSTOM
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Details
|
The product was purified by preparative high pressure liquid chromatography on silica
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Type
|
WASH
|
Details
|
eluting with hexanes
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |